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molecular formula C9H9ClO3 B2729920 Ethyl 2-chloro-4-hydroxybenzoate CAS No. 56069-35-3

Ethyl 2-chloro-4-hydroxybenzoate

Cat. No. B2729920
M. Wt: 200.62
InChI Key: SXPALFRWFJQPFQ-UHFFFAOYSA-N
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Patent
US07658979B2

Procedure details

A solution consisting of 34.5 g (200 mmol) of 2-chloro-4-hydroxy-benzoic acid, 5 mL of concentrated sulfuric acid and 400 mL of ethanol was refluxed for 18 hours. 1.2 L of water were added to the resulting mixture followed by extraction with 1.5 L of methylene chloride. The mixture was then washed with aqueous sodium bicarbonate solution and water and dried with magnesium sulfate followed by distilling off the solvent. The residue was recrystallized from hexane/ethyl acetate to obtain 20.4 g of a light orange solid.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>O>[CH2:17]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:2]=1[Cl:1])[CH3:18]

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 1.5 L of methylene chloride
WASH
Type
WASH
Details
The mixture was then washed with aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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